LogP Differential: Ethoxy Substitution Increases Lipophilicity by Over 2 Log Units Compared to Methoxy Analog
The replacement of methoxy groups with ethoxy groups in 2-(3,4-diethoxyphenyl)-N-phenylacetamide results in a substantial increase in calculated lipophilicity. The target compound has a predicted LogP of 4.31, compared to a predicted LogP of 2.24 for its direct analog, 2-(3,4-dimethoxyphenyl)-N-phenylacetamide (CAS 65341-59-5) [1]. This represents a difference of +2.07 log units.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.31 (predicted) |
| Comparator Or Baseline | 2-(3,4-dimethoxyphenyl)-N-phenylacetamide: LogP = 2.24 (predicted) |
| Quantified Difference | +2.07 log units |
| Conditions | Calculated/predicted values from chemical property databases. |
Why This Matters
A difference of 2 log units in lipophilicity represents a 100-fold increase in partition coefficient, which is a critical determinant for membrane permeability, solubility, and in vitro assay performance.
- [1] Chemsrc. (2024). 2-(3,4-diethoxyphenyl)-N-phenylacetamide (CAS 5808-72-0). View Source
